1-methyl-4-phenyl-3-{1-[2-(1H-pyrrol-1-yl)acetyl]piperidin-4-yl}-4,5-dihydro-1H-1,2,4-triazol-5-one
Description
Properties
IUPAC Name |
2-methyl-4-phenyl-5-[1-(2-pyrrol-1-ylacetyl)piperidin-4-yl]-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-22-20(27)25(17-7-3-2-4-8-17)19(21-22)16-9-13-24(14-10-16)18(26)15-23-11-5-6-12-23/h2-8,11-12,16H,9-10,13-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXHFFQXPTRFPDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)CN3C=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-4-phenyl-3-{1-[2-(1H-pyrrol-1-yl)acetyl]piperidin-4-yl}-4,5-dihydro-1H-1,2,4-triazol-5-one involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Acetylation of the pyrrole: The pyrrole ring is then acetylated using acetyl chloride in the presence of a base such as pyridine.
Formation of the piperidine ring: This can be synthesized via a reductive amination reaction, where a ketone or aldehyde reacts with an amine in the presence of a reducing agent like sodium cyanoborohydride.
Coupling of the piperidine and pyrrole rings: This step involves the reaction of the acetylated pyrrole with the piperidine derivative under acidic conditions.
Formation of the triazole ring: The final step involves the cyclization of the intermediate product with hydrazine and a suitable aldehyde or ketone to form the triazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and piperidine rings.
Reduction: Reduction reactions can occur at the triazole ring, leading to the formation of dihydrotriazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the pyrrole and piperidine rings.
Reduction: Dihydrotriazole derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs targeting various diseases.
Biological Studies: It can be used to study the interactions between small molecules and biological targets such as enzymes and receptors.
Pharmacology: The compound can be used to investigate the pharmacokinetics and pharmacodynamics of new drug candidates.
Industrial Applications: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-methyl-4-phenyl-3-{1-[2-(1H-pyrrol-1-yl)acetyl]piperidin-4-yl}-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Physicochemical and Pharmacological Insights
- Target Compound : The 1H-pyrrole acetyl group may confer enhanced binding to aromatic residues in enzyme active sites, while the methyl-phenyl group could improve blood-brain barrier penetration. However, the pyrrole’s susceptibility to oxidative metabolism might reduce its half-life compared to halogenated analogs.
- 4-Bromophenyl Analog : Bromine’s electronegativity and lipophilicity likely increase target affinity in hydrophobic pockets but may also elevate toxicity risks.
- 4-Fluorophenoxy Analog: Fluorine’s small size and high electronegativity improve metabolic stability and bioavailability, making this analog a candidate for oral administration.
Research Methodologies
Crystallographic tools like SHELXL () and visualization software such as ORTEP-3 () are critical for determining the conformational preferences of these compounds. For example, SHELXL’s refinement capabilities enable precise analysis of bond lengths and angles, which can correlate with biological activity. The absence of specific crystallographic data for the target compound in the evidence suggests that computational modeling or comparative studies with analogs (e.g., ’s sulfonate derivatives) might be necessary to predict its behavior.
Biological Activity
The compound 1-methyl-4-phenyl-3-{1-[2-(1H-pyrrol-1-yl)acetyl]piperidin-4-yl}-4,5-dihydro-1H-1,2,4-triazol-5-one has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a triazole ring, a piperidine moiety, and a pyrrole derivative. Its molecular formula is C_{20}H_{25}N_{5}O, with a molecular weight of approximately 365.45 g/mol. The presence of multiple functional groups suggests potential interactions with various biological targets.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in neuropharmacology and enzyme inhibition.
1. Dopamine Receptor Agonism
The compound has been identified as a selective agonist for the D3 dopamine receptor (D3R). In vitro studies demonstrated that it promotes β-arrestin translocation and G protein activation specifically at D3R, indicating its potential role in treating neuropsychiatric disorders like Parkinson's disease (PD) .
2. Neuroprotective Effects
In cellular models, the compound showed protective effects against neurodegeneration of dopaminergic neurons derived from induced pluripotent stem cells (iPSCs). This suggests its utility in neurodegenerative disease therapies .
3. Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. These activities may contribute to its pharmacological profile in treating conditions like Alzheimer's disease and other cognitive disorders .
The mechanisms underlying the biological activity of this compound are multifaceted:
- Dopamine Receptor Interaction : Molecular modeling studies suggest unique binding interactions at the D3R, which may explain its selectivity compared to other dopamine receptors .
- Enzyme Interaction : The inhibition of AChE can lead to increased acetylcholine levels in synaptic clefts, enhancing cholinergic transmission which is often impaired in neurodegenerative diseases .
Case Studies and Research Findings
A series of studies have evaluated the efficacy and safety profiles of this compound:
Study 1: D3R Agonist Activity
A study assessed the agonist activity of the compound at D3R using β-arrestin recruitment assays. The results indicated an EC50 value of approximately 710 nM, demonstrating significant activity without affecting D2R .
Study 2: Neuroprotective Efficacy
In another research effort, the compound's neuroprotective capabilities were tested in models simulating dopaminergic neuron degeneration. Results showed a marked reduction in neuronal death compared to controls, suggesting therapeutic potential for PD .
Study 3: Enzyme Inhibition Profile
The compound was also tested against various bacterial strains for its urease inhibitory activity. It exhibited IC50 values significantly lower than standard reference compounds, indicating promising antibacterial properties .
Comparative Biological Activity Table
| Activity Type | Target | IC50/EC50 Value | Comments |
|---|---|---|---|
| D3R Agonism | D3 Dopamine Receptor | 710 nM | Selective agonist with no D2R activity |
| Neuroprotection | Dopaminergic Neurons | N/A | Significant reduction in neuronal death |
| AChE Inhibition | Acetylcholinesterase | <10 µM | Enhances cholinergic transmission |
| Urease Inhibition | Urease | <2 µM | Potential antibacterial applications |
Q & A
Basic: What are the key considerations for optimizing the multi-step synthesis of this compound?
Methodological Answer:
The synthesis involves sequential steps such as N-alkylation , acylation , and cyclization , requiring precise control of reaction conditions. Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) enhance nucleophilic substitution, while ethanol aids in cyclization .
- Catalysts : Cesium carbonate (Cs₂CO₃) improves coupling efficiency in piperidine functionalization .
- Reaction time/temperature : Reflux conditions (e.g., 25–30 hours in xylene for cyclization) optimize intermediate formation .
- Purification : Column chromatography or recrystallization (e.g., ethanol) ensures >95% purity .
Basic: How can structural confirmation be achieved post-synthesis?
Methodological Answer:
A combination of analytical techniques is critical:
- NMR spectroscopy : ¹H/¹³C NMR identifies substituents on the triazole and piperidine rings, with characteristic shifts for acetyl groups (~2.1–2.5 ppm) .
- X-ray crystallography : SHELXL refines crystal structures, resolving bond lengths/angles (e.g., triazole ring planarity) .
- HPLC : Validates purity (>98%) and detects trace impurities .
Advanced: How can conflicting bioactivity data across studies be resolved?
Methodological Answer:
Contradictions often arise from variations in assay conditions or impurities. Strategies include:
- Orthogonal assays : Compare enzyme inhibition (in vitro) with cellular uptake studies (e.g., fluorescence tagging) .
- Impurity profiling : Use LC-MS to identify byproducts interfering with biological targets .
- Dose-response validation : Replicate results across multiple cell lines (e.g., HEK293 vs. HepG2) .
Advanced: What computational approaches aid in predicting binding modes?
Methodological Answer:
- Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB entries refined via SHELXL) to model interactions with kinase targets .
- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity at the triazole ring .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .
Advanced: How to address low yields in the final cyclization step?
Methodological Answer:
Low yields (~40%) may stem from steric hindrance or side reactions. Mitigation strategies:
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes at 150°C vs. 12 hours conventionally) .
- Protecting groups : Temporarily shield reactive sites (e.g., tert-butoxycarbonyl on piperidine) during acylation .
- Catalyst screening : Test Pd(OAc)₂ for cross-coupling efficiency .
Advanced: How to design SAR studies for triazole derivatives?
Methodological Answer:
Focus on substituent modulation :
- Piperidine modifications : Replace the pyrrole-acetyl group with thiophene or furan analogs to alter lipophilicity .
- Triazole substituents : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .
- Bioisosteric replacements : Swap the phenyl ring with pyridinyl to improve solubility .
Advanced: What crystallographic challenges arise with this compound?
Methodological Answer:
Common issues include:
- Disorder in the piperidine ring : Resolve via SHELXL’s PART instruction and anisotropic refinement .
- Twinning : Apply TWIN/BASF commands in SHELXL for datasets with overlapping lattices .
- High Z′ structures : Use PLATON’s ADDSYM to detect missed symmetry .
Advanced: How to assess thermal stability for storage?
Methodological Answer:
- Thermogravimetric analysis (TGA) : Determine decomposition onset (>200°C indicates suitability for room-temperature storage) .
- Differential scanning calorimetry (DSC) : Identify polymorph transitions (e.g., endothermic peaks at 150–160°C) .
Advanced: What mechanistic insights explain unexpected regioselectivity?
Methodological Answer:
- Kinetic isotope effects : Replace ¹H with ²H in reactive sites to probe rate-determining steps .
- Computational modeling : Identify transition states (e.g., Gaussian 16 at the B3LYP/6-31G* level) to explain preferential acylation at N1 vs. N2 .
Advanced: How to troubleshoot poor solubility in biological assays?
Methodological Answer:
- Co-solvent systems : Use DMSO:PBS (10:90 v/v) with 0.01% Tween-80 to prevent aggregation .
- Prodrug design : Introduce phosphate esters at the triazole ring for in vivo hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
